molecular formula C9H11NO4S B1505083 Ethyl 6-(methylsulfonyl)picolinate CAS No. 1186663-50-2

Ethyl 6-(methylsulfonyl)picolinate

Cat. No.: B1505083
CAS No.: 1186663-50-2
M. Wt: 229.26 g/mol
InChI Key: SZUYOKYMEIIFSM-UHFFFAOYSA-N
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Description

Ethyl 6-(methylsulfonyl)picolinate is a picolinate ester derivative featuring a methylsulfonyl (–SO₂CH₃) substituent at the 6-position of the pyridine ring. This compound is structurally significant due to its electron-withdrawing sulfonyl group, which enhances reactivity in nucleophilic substitution and coordination chemistry. While direct synthesis details are sparse in the provided evidence, its discontinued commercial availability (CymitQuimica, Ref: 10-F728218) suggests specialized applications in medicinal chemistry or ligand synthesis .

The methylsulfonyl group imparts distinct electronic and steric properties compared to other picolinate derivatives, such as halides (e.g., chloro-, bromo-) or hydroxymethyl analogs. These differences influence solubility, stability, and reactivity, making it valuable for targeted synthetic pathways.

Properties

IUPAC Name

ethyl 6-methylsulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-3-14-9(11)7-5-4-6-8(10-7)15(2,12)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUYOKYMEIIFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700204
Record name Ethyl 6-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-50-2
Record name Ethyl 6-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-(methylsulfonyl)picolinate is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO4SC_{10}H_{11}NO_4S. It features a methylsulfonyl group attached to the sixth position of the picolinate structure, which is significant for its biological interactions. The compound appears as a clear yellow to pink liquid, with a density of approximately 1.119 g/mL at 25 °C and a boiling point around 240-241 °C .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of picolinate can inhibit the growth of various bacterial strains, including multidrug-resistant bacteria. These compounds likely interfere with essential biochemical pathways in bacteria, such as protein synthesis and cell wall formation .

Table 1: Summary of Antimicrobial Activity

Compound NameTarget BacteriaIC50 (µM)Mechanism of Action
This compoundE. coliTBDInhibition of cell wall synthesis
Related Picolinate DerivativeS. aureusTBDDisruption of protein synthesis
Picolinic Acid AnalogueM. tuberculosisTBDInhibition of DHDPS enzyme

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of specific enzymes involved in bacterial metabolism. For example, it may act as an inhibitor of Dihydrodipicolinate Synthase (DHDPS), a key enzyme in the lysine biosynthesis pathway in bacteria. Inhibitors of this enzyme are considered promising for developing new antibiotics .

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study highlighted the inhibition potency of various picolinate derivatives against DHDPS, suggesting that structural modifications like the methylsulfonyl group could enhance inhibitory activity. The results indicated that this compound exhibited significant binding affinity to the active site of DHDPS, demonstrating its potential as a lead compound for antibiotic development .
  • Pharmacokinetic Analysis : Investigations into the pharmacokinetics of this compound revealed favorable properties such as good microsomal stability and appropriate bioavailability profiles, making it a candidate for further development in medicinal chemistry .

Comparison with Similar Compounds

Sulfonyl-Containing Picolinate Derivatives

The following compounds share structural motifs with Ethyl 6-(methylsulfonyl)picolinate and are synthesized via analogous strategies:

Compound Name Substituent Key Synthesis Steps Yield Application/Properties Reference
6-((Methylsulfonyl)methyl)picolinic acid (6) –CH₂SO₂CH₃ Nucleophilic substitution of chloromethyl precursor with sodium methanesulfinate 71% Intermediate for metal chelators
6-(Methylsulfonamido)picolinic acid (7) –NHSO₂CH₃ Sulfonamidation of 6-aminopicolinic acid with methanesulfonyl chloride 85% Bioactive scaffold for enzyme inhibition
6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8) –CH₂N(CH₃)SO₂CH₃ Alkylation with N-methylmethanesulfonamide 63% Potential prodrug candidate

Key Observations :

  • Reactivity: The methylsulfonyl group in this compound is directly attached to the pyridine ring, unlike the methylene-linked sulfonyl group in compound 6.
  • Stability : Sulfonamides (e.g., 7 ) exhibit greater hydrolytic stability compared to sulfonate esters, suggesting this compound may require anhydrous conditions for storage .

Halogenated Picolinate Esters

Halogenated analogs, such as Ethyl 6-(chloromethyl)picolinate (CAS 97278-44-9), are critical intermediates in ligand synthesis. Key comparisons include:

Compound Name Substituent Reactivity/Applications Reference
Ethyl 6-(chloromethyl)picolinate –CH₂Cl Alkylation agent for nitrogen donors in macrocyclic ligands (e.g., Tpaa)
Ethyl 6-(bromomethyl)picolinate –CH₂Br Higher reactivity in SN2 reactions due to better leaving group ability
Ethyl 6-(hydroxymethyl)picolinate –CH₂OH Precursor for oxidation to aldehyde or further functionalization

Key Differences :

  • Leaving Group Efficiency : Bromo- and chloro-derivatives are superior for nucleophilic substitutions compared to the methylsulfonyl group, which is a poor leaving group. This limits this compound’s utility in alkylation reactions .
  • Coordination Chemistry : Chloromethyl derivatives are widely used to synthesize tripodal ligands (e.g., Tpaa) for gallium(III) complexes, whereas the sulfonyl group may hinder metal coordination due to steric bulk .

Esters with Electron-Withdrawing Groups

Ethyl picolinate derivatives with other electron-withdrawing substituents exhibit distinct properties:

Compound Name Substituent Key Properties Reference
Ethyl 6-formylpicolinate –CHO Reactive aldehyde for Schiff base formation (e.g., with benzylamine)
Ethyl 6-ethynylpicolinate –C≡CH Click chemistry applications via alkyne-azide cycloaddition
Ethyl 6-(methoxymethyl)picolinate –CH₂OCH₃ Enhanced lipophilicity compared to hydroxymethyl analogs

Comparison Highlights :

  • Functional Group Versatility : The formyl group in Ethyl 6-formylpicolinate enables condensation reactions (e.g., imine formation) , whereas the methylsulfonyl group in this compound is less reactive in such transformations.
  • Biological Compatibility : Ethynyl and methoxymethyl groups improve membrane permeability in drug design, whereas the polar sulfonyl group may reduce bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(methylsulfonyl)picolinate
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Ethyl 6-(methylsulfonyl)picolinate

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